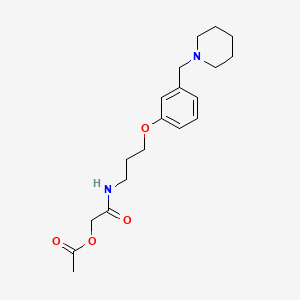

Roxatidine acetate

Übersicht

Beschreibung

Roxatidinacetat ist ein spezifischer und kompetitiver Histamin-H2-Rezeptor-Antagonist. Es wird hauptsächlich zur Behandlung von Magengeschwüren, Zollinger-Ellison-Syndrom, erosiver Ösophagitis, gastroösophagealer Refluxkrankheit und Gastritis eingesetzt . Diese Verbindung wirkt, indem sie die Wirkung von Histamin auf die Parietalzellen des Magens unterdrückt und so die Produktion und Sekretion von Magensäure reduziert .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Roxatidinacetat umfasst mehrere Schritte:

Reduktive Aminierung: Piperidin reagiert mit 3-Hydroxybenzaldehyd unter Bildung von 3-(1-Piperidinylmethyl)phenol.

William-Ether-Synthese: Dieser Zwischenstoff wird einer Ethersynthese mit N-(3-Brompropyl)phthalimid unterzogen, um einen weiteren Zwischenstoff zu erhalten.

Entschützung: Der Zwischenstoff wird dann unter Verwendung von Hydrazin entschützt, um (3-(1-Piperidinylmethyl)phenoxy)propylamin zu bilden.

Amidbildung: Erhitzen mit Glykolsäure bildet das Amid.

Acetylierung: Schließlich wird die Synthese von Roxatidinacetat durch Acetylierung mit Essigsäureanhydrid abgeschlossen.

Industrielle Produktionsverfahren

In industriellen Umgebungen erfolgt die Herstellung von Roxatidinacetat-Hydrochlorid unter Verwendung von Roxatidinacetat-Hydrochlorid als Rohmaterial zusammen mit Glycin, Mannitol, Natriumsulfit und Dinatriumedetat als Hilfsstoffen, um die flüssige Form herzustellen .

Analyse Chemischer Reaktionen

Roxatidinacetat unterliegt verschiedenen Arten von chemischen Reaktionen:

Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden, obwohl detaillierte Reaktionswege nicht umfassend dokumentiert sind.

Substitutionsreaktionen: Es kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung der Phenoxy- und Piperidinylmethylgruppen.

Hydrolyse: Roxatidinacetat kann zu seinem aktiven Metaboliten Roxatidin hydrolysiert werden.

Häufig verwendete Reagenzien und Bedingungen bei diesen Reaktionen sind Essigsäureanhydrid zur Acetylierung, Glykolsäure zur Amidbildung und Hydrazin zur Entschützung . Die Hauptprodukte, die bei diesen Reaktionen entstehen, sind Zwischenprodukte, die zur endgültigen Roxatidinacetat-Verbindung führen .

Wissenschaftliche Forschungsanwendungen

Roxatidinacetat hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

Roxatidinacetat wirkt, indem es Histamin am Parietalzell-H2-Rezeptor kompetitiv hemmt. Diese Hemmung unterdrückt die normale und mahlzeitinduzierte Sekretion von Magensäure . Die Verbindung erreicht dies, indem sie Histamin blockiert, das von enterochromaffinähnlichen Zellen im Magen freigesetzt wird, und so an Parietalzell-H2-Rezeptoren bindet, wodurch die Säuresekretion reduziert wird . Darüber hinaus reduziert es die Wirkung anderer Substanzen, die die Säuresekretion fördern, wie z. B. Gastrin und Acetylcholin .

Wissenschaftliche Forschungsanwendungen

Pharmacological Mechanism

Roxatidine acetate functions by competitively inhibiting the binding of histamine to H2 receptors on parietal cells in the gastric mucosa. This inhibition reduces intracellular cyclic AMP concentrations and subsequently decreases gastric acid secretion. Its potency is notably higher than that of some other H2 antagonists; studies indicate that it is 4 to 6 times more effective than cimetidine and up to twice as potent as ranitidine in gastric antisecretory activity .

Treatment of Gastric Ulcers

This compound has been extensively studied for its efficacy in treating gastric and duodenal ulcers. In a multicenter double-blind trial involving over 700 patients, this compound (75 mg twice daily) demonstrated comparable healing rates to cimetidine (200 mg four times daily), with both treatments achieving over 90% healing rates . The drug's effectiveness has been confirmed in various clinical settings across Europe and Asia, showcasing its role as a reliable anti-ulcer agent .

Management of Gastroesophageal Reflux Disease

The compound has also shown effectiveness in managing gastroesophageal reflux disease (GERD) by alleviating symptoms associated with acid reflux. Clinical studies have indicated that this compound can significantly reduce esophageal acid exposure, contributing to symptom relief in GERD patients .

Safety Profile

The safety profile of this compound is favorable, with a low incidence of adverse reactions reported in clinical trials (1.7% overall). Common side effects include skin rashes and constipation . Long-term studies have not indicated significant safety concerns, making it a viable option for chronic management of acid-related disorders.

Anti-inflammatory Effects

Recent investigations have highlighted the anti-inflammatory properties of this compound. Studies suggest that it may inhibit the activation of nuclear factor kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways in macrophages, indicating potential applications in inflammatory conditions . This suggests that roxatidine could be beneficial in treating inflammatory diseases beyond gastrointestinal disorders.

Atopic Dermatitis Treatment

This compound has been explored for its potential role in managing atopic dermatitis (AD). In animal models, oral administration of roxatidine significantly reduced dermatitis scores and alleviated skin symptoms associated with AD, suggesting its utility in dermatological applications . The mechanism appears to involve suppression of histamine release from mast cells, which is critical in allergic responses.

Case Studies and Clinical Trials

A detailed examination of clinical trials reveals the breadth of this compound's applications:

Wirkmechanismus

Roxatidine acetate works by competitively inhibiting histamine at the parietal cell H2 receptor. This inhibition suppresses the normal and meal-stimulated secretion of gastric acid . The compound achieves this by blocking histamine released by enterochromaffin-like cells in the stomach from binding to parietal cell H2 receptors, thereby reducing acid secretion . Additionally, it reduces the effect of other substances that promote acid secretion, such as gastrin and acetylcholine .

Vergleich Mit ähnlichen Verbindungen

Roxatidinacetat wird mit anderen Histamin-H2-Rezeptor-Antagonisten wie Cimetidin, Ranitidin und Famotidin verglichen . Während all diese Verbindungen einen ähnlichen Wirkmechanismus aufweisen, ist Roxatidinacetat einzigartig in seiner spezifischen Bindungsaffinität und seiner Wirksamkeit bei der Unterdrückung der nächtlichen Säuresekretion .

Ähnliche Verbindungen

- Cimetidin

- Ranitidin

- Famotidin

Diese Verbindungen werden auch zur Behandlung ähnlicher gastrointestinaler Erkrankungen verwendet, können sich jedoch in ihren pharmakokinetischen Eigenschaften und Nebenwirkungsprofilen unterscheiden .

Biologische Aktivität

Roxatidine acetate is a novel H2-receptor antagonist that has garnered attention for its potent inhibitory effects on gastric acid secretion. Unlike traditional H2 antagonists such as cimetidine and ranitidine, this compound exhibits a unique chemical structure and mechanism of action, making it a significant subject of pharmacological research.

This compound functions by competitively inhibiting histamine at the parietal cell H2 receptors, thereby reducing gastric acid secretion. This action is dose-dependent and leads to decreased intracellular cyclic AMP concentrations in parietal cells. The drug is rapidly absorbed and converted to its active metabolite, roxatidine, with over 95% absorption following oral administration .

Pharmacological Profile

This compound has been shown to be 4 to 6 times more potent than cimetidine in inhibiting histamine-mediated gastric acid secretion. In clinical trials, it has demonstrated comparable efficacy to other H2 antagonists, achieving healing rates exceeding 90% for gastric and duodenal ulcers .

Table 1: Comparative Efficacy of this compound

| Study Type | This compound (75 mg) | Cimetidine (200 mg) | Healing Rate (%) |

|---|---|---|---|

| Clinical Trial | Twice Daily | Four Times Daily | >90 |

| Duration | Up to 8 weeks | Up to 8 weeks | >90 |

Clinical Applications

This compound has been effectively used in the treatment of various gastrointestinal disorders, including:

- Gastric ulcers

- Duodenal ulcers

- Reflux esophagitis

- Stomal ulcers

In a multicenter double-blind trial involving over 700 patients, both this compound and cimetidine produced similar healing rates, highlighting its clinical utility .

Safety Profile

The overall incidence of adverse reactions reported in clinical studies was low (1.7%), with the most common side effects being skin rashes and constipation . Importantly, this compound does not exhibit antiandrogenic effects nor does it influence hepatic drug-metabolizing enzymes .

Anti-Inflammatory Properties

Recent studies have explored the anti-inflammatory potential of this compound beyond its gastrointestinal applications. Research indicates that it may inhibit inflammatory pathways associated with allergic responses:

- Roxatidine suppresses NF-κB activation and reduces mast cell infiltration in models of atopic dermatitis (AD) .

- In experimental settings, it has shown promise in alleviating symptoms of AD by normalizing histopathological features in affected tissues .

Table 2: Effects of this compound on Inflammatory Markers

| Inflammatory Marker | Treatment Group | Control Group | Result |

|---|---|---|---|

| Histamine Levels | Reduced | Elevated | Significant Decrease |

| Mast Cell Infiltration | Decreased | Increased | Significant Reduction |

| Epidermis Thickness | Normalized | Thickened | Significant Improvement |

Case Studies

- Peptic Ulcer Maintenance : A study confirmed that administering 75 mg of this compound at night effectively maintained remission in patients with peptic ulcers, demonstrating its long-term safety and efficacy .

- Atopic Dermatitis Model : In a Dfb-induced AD mouse model, treatment with roxatidine resulted in significantly lower dermatitis scores compared to untreated controls, suggesting its potential for broader therapeutic applications beyond acid suppression .

Eigenschaften

IUPAC Name |

[2-oxo-2-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]ethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O4/c1-16(22)25-15-19(23)20-9-6-12-24-18-8-5-7-17(13-18)14-21-10-3-2-4-11-21/h5,7-8,13H,2-4,6,9-12,14-15H2,1H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMTZFNFIKUPEJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)NCCCOC1=CC=CC(=C1)CN2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048325 | |

| Record name | Roxatidine acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Roxatidine acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015695 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The H2 antagonists are competitive inhibitors of histamine at the parietal cell H2 receptor. They suppress the normal secretion of acid by parietal cells and the meal-stimulated secretion of acid. They accomplish this by two mechanisms: histamine released by ECL cells in the stomach is blocked from binding on parietal cell H2 receptors which stimulate acid secretion, and other substances that promote acid secretion (such as gastrin and acetylcholine) have a reduced effect on parietal cells when the H2 receptors are blocked. | |

| Record name | Roxatidine acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08806 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

78628-28-1 | |

| Record name | Roxatidine acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78628-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Roxatidine acetate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078628281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Roxatidine acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08806 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Roxatidine acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROXATIDINE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZUP3LSD0DO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Roxatidine acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015695 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

145-146 for HCl salt, 145 - 146 (hydrochloride salt) | |

| Record name | Roxatidine acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08806 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Roxatidine acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015695 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.